Cas no 1262007-05-5 (2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid)

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid
- 2-Chloro-5-[3-(dimethylsulfamoyl)phenyl]benzoic acid
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- MDL: MFCD18322972
- インチ: 1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19)
- InChIKey: IJPOLVUFIKXYJJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(=O)O)C1=CC=CC(=C1)S(N(C)C)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 502
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 83.1
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB330251-5g |
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; . |
1262007-05-5 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB330251-5 g |
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; . |
1262007-05-5 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 関連文献
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acidに関する追加情報
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic Acid: An Overview of a Promising Compound (CAS No. 1262007-05-5)
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid (CAS No. 1262007-05-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated benzene ring and a sulfamoyl group attached to a substituted phenyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid is represented by the formula C16H14ClNO4S. The presence of the chloro and sulfamoyl groups imparts specific physicochemical properties, such as solubility, stability, and reactivity, which are crucial for its biological activity. The compound's molecular weight is 349.8 g/mol, and it has a melting point of approximately 180-182°C.
In recent years, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid has been extensively studied for its potential as an anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid has also been investigated for its potential in cancer therapy. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid have also been evaluated in preclinical studies. These studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a therapeutic agent. Additionally, its low toxicity and high selectivity towards target cells enhance its safety profile.
In the context of drug discovery and development, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid represents a promising lead compound. Its unique chemical structure and biological activities make it an attractive candidate for further optimization through medicinal chemistry approaches. Ongoing research aims to improve its potency, reduce side effects, and enhance its therapeutic index.
The potential applications of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid extend beyond traditional pharmaceuticals. It has also been explored for use in combination therapies, where it can synergize with other drugs to achieve better therapeutic outcomes. For instance, combining this compound with existing anti-inflammatory or anticancer agents may result in enhanced efficacy and reduced dosages, thereby minimizing side effects.
In conclusion, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid (CAS No. 1262007-05-5) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in advancing medical treatments for inflammatory diseases and cancer.
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